![molecular formula C15H16ClNO6S B6611235 rac-(2R,4S)-4-(carboxymethyl)-1-[2-(2-chlorophenyl)ethenesulfonyl]pyrrolidine-2-carboxylic acid CAS No. 2287246-63-1](/img/structure/B6611235.png)
rac-(2R,4S)-4-(carboxymethyl)-1-[2-(2-chlorophenyl)ethenesulfonyl]pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(2R,4S)-4-(carboxymethyl)-1-[2-(2-chlorophenyl)ethenesulfonyl]pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C15H16ClNO6S and its molecular weight is 373.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Rac-(2R,4S)-4-(carboxymethyl)-1-[2-(2-chlorophenyl)ethenesulfonyl]pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data tables.
Chemical Structure
The compound belongs to a class of pyrrolidine derivatives characterized by the presence of a carboxymethyl group and a chlorophenyl substituent. Its structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Research has demonstrated that certain derivatives of pyrrolidine exhibit notable anticancer properties. For instance, studies utilizing the A549 human lung adenocarcinoma model revealed structure-dependent anticancer activity. The compound's carboxylic acid derivative showed moderate effects, with post-treatment viability rates ranging from 78% to 86% when compared to standard chemotherapy agents like cisplatin .
Key Findings:
- Compound Efficacy: The incorporation of specific substituents such as 4-chlorophenyl significantly enhanced anticancer activity, reducing A549 cell viability to 64% .
- Structure-Activity Relationship: Variations in the phenyl ring substitution affected activity levels, with certain modifications leading to increased cytotoxicity against both cancerous and non-cancerous cells .
Antimicrobial Activity
The antimicrobial potential of this compound has also been assessed against multidrug-resistant pathogens. Screening against various strains such as Klebsiella pneumoniae and Staphylococcus aureus indicated promising results.
Key Findings:
- Broad-Spectrum Activity: The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent .
- Resistance Mechanisms: Further investigations into the mechanisms of action revealed that the compound may interfere with bacterial cell wall synthesis or function through inhibition of key enzymes involved in bacterial metabolism .
Data Tables
Biological Activity | Cell Type | Post-Treatment Viability (%) | Comparative Agent |
---|---|---|---|
Anticancer | A549 (Lung Cancer) | 64% (with 4-chlorophenyl) | Cisplatin |
Antimicrobial | Klebsiella pneumoniae | Effective against resistant strains | N/A |
Case Studies
- Study on Anticancer Properties : In a controlled study involving A549 cells treated with various concentrations of the compound, significant reductions in cell viability were observed at higher concentrations, indicating dose-dependent efficacy. The results highlighted the importance of structural modifications in enhancing therapeutic effects.
- Evaluation Against Multidrug-Resistant Bacteria : A comprehensive screening against clinically relevant pathogens showed that this compound inhibited growth effectively across multiple strains, suggesting its utility in treating infections caused by resistant bacteria.
Propiedades
IUPAC Name |
(2R,4S)-4-(carboxymethyl)-1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO6S/c16-12-4-2-1-3-11(12)5-6-24(22,23)17-9-10(8-14(18)19)7-13(17)15(20)21/h1-6,10,13H,7-9H2,(H,18,19)(H,20,21)/b6-5+/t10-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSENYMTVWNRIFI-ZOLRFCATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)S(=O)(=O)C=CC2=CC=CC=C2Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@H]1C(=O)O)S(=O)(=O)/C=C/C2=CC=CC=C2Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO6S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.